molecular formula C7H5F3INO B3116477 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine CAS No. 216765-93-4

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B3116477
CAS No.: 216765-93-4
M. Wt: 303.02 g/mol
InChI Key: XCBBXFZOEXBZEJ-UHFFFAOYSA-N
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Description

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring.

Scientific Research Applications

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: In the agrochemical industry, the compound is used in the development of pesticides and herbicides.

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that there is a promising future for the development and application of 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine and its derivatives.

Biochemical Analysis

Biochemical Properties

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in halogen bonding, which can influence the binding affinity and specificity of enzymes and proteins. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, the trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and membrane-bound proteins .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, such as kinases and phosphatases. This compound can also affect gene expression by binding to transcription factors or altering the activity of epigenetic modifiers. Furthermore, its impact on cellular metabolism is significant, as it can inhibit or activate metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, either inhibiting or activating their function. For example, it can act as a competitive inhibitor for certain enzymes by occupying their active sites. Additionally, the presence of the iodo group allows for halogen bonding, which can stabilize the binding of the compound to its target molecules. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may undergo degradation, leading to the formation of by-products that can have different biochemical effects. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The presence of the trifluoromethyl group can influence the metabolic stability of the compound, affecting its half-life and clearance from the body. Additionally, this compound can alter the levels of key metabolites, impacting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within different cellular compartments. The lipophilic nature of the trifluoromethyl group enhances its ability to accumulate in lipid-rich environments, such as cell membranes and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus by interacting with nuclear transport proteins or to the mitochondria by binding to mitochondrial membranes. These localizations can affect its activity and function within the cell .

Preparation Methods

Chemical Reactions Analysis

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:

    2-Chloro-5-(trifluoromethyl)pyridine: This compound has a chlorine atom instead of a methoxy group.

    2-Methoxy-5-(trifluoromethyl)aniline: This compound has an amino group instead of an iodine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

3-iodo-2-methoxy-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-6-5(11)2-4(3-12-6)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBBXFZOEXBZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methoxy-3-trimethylsilyl-5-trifluoromethylpyridine (1.30 g, 5.21 mmol) in methanol (15 ml) was treated with silver tetrafluoroborate (1.22 g, 6.27 mmol), cooled to 0° C. and then iodine (1.32 g, 5.20 mmol) in methanol (25 ml) was slowly added. The solution was stirred at 0° C. for 4 hrs then at 22° C. for 16 hrs, before being refluxed for 8 hrs. After cooling, dichloromethane (50 ml) was added and the solution was washed with sodium thiosulphate solution (30 ml), brine (50 ml), then dried (Na2SO4) and concentrated to give a 1:1 mixture of the product and starting material as an oil (1.23 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
catalyst
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
material
Quantity
1.23 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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